CID-44330438
Description
CID-44330438 is a chemical compound identified as an inhibitor of the major facilitator superfamily (MFS) of efflux pump transporters . MFS transporters are integral membrane proteins involved in the active extrusion of substrates, including antibiotics and chemotherapeutic agents, contributing to multidrug resistance (MDR) in pathogens and cancer cells.
Properties
Molecular Formula |
C22H27NO5 |
|---|---|
Molecular Weight |
385.46 |
IUPAC Name |
N-[2-(Acetoxymethyl)-4-phenylbutyl]-3-methoxy-4-hydroxybenzeneacetamide |
InChI |
InChI=1S/C22H27NO5/c1-16(24)28-15-19(9-8-17-6-4-3-5-7-17)14-23-22(26)13-18-10-11-20(25)21(12-18)27-2/h3-7,10-12,19,25H,8-9,13-15H2,1-2H3,(H,23,26) |
InChI Key |
PBYMLPNEVUPKGK-UHFFFAOYSA-N |
SMILES |
O=C(NCC(COC(C)=O)CCC1=CC=CC=C1)CC2=CC=C(O)C(OC)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CID44330438; CID 44330438; CID-44330438 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID-44330438’s properties, we compare it with structurally or functionally related compounds, focusing on pharmacokinetic parameters , target specificity , and physicochemical profiles . Key data are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings:
Target Specificity :
- This compound uniquely targets MFS transporters, distinguishing it from compounds like CAS 34743-49-2 and CAS 1033610-45-5, which inhibit CYP1A2 .
- MFS inhibitors are critical for overcoming efflux-mediated resistance, whereas CYP inhibitors modulate drug metabolism .
High BBB permeability in comparator compounds (e.g., CAS 340736-76-7) may imply this compound’s applicability in CNS infections if similar properties are confirmed .
Pharmacokinetic Gaps: this compound lacks reported data on metabolic stability, plasma protein binding, or toxicity, unlike CAS 1033610-45-5, which includes synthesis protocols and purity metrics .
Research Implications and Limitations
Efficacy Against MDR Pathogens: this compound’s MFS inhibition mechanism could synergize with antibiotics like fluoroquinolones or β-lactams, similar to efflux pump inhibitors verapamil and reserpine. However, its potency relative to these agents remains unquantified .
Structural Optimization Needs :
Comparator compounds with higher bioavailability scores (e.g., 0.55–0.56) suggest this compound may require chemical modifications to enhance absorption or reduce efflux vulnerability .
Data Limitations: Current evidence lacks in vitro/vivo efficacy data, binding affinities, or structural elucidation for CID-44330436.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
